tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position and a tert-butyl ester at the 1-position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Lacks the tert-butyl ester group.
tert-Butyl 5-amino-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but different ring fusion.
3-amino-5-tert-butyl-1H-pyrazole: Contains a pyrazole ring but lacks the pyridine ring.
Uniqueness
tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct pharmacological properties and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
tert-butyl 5-aminopyrazolo[4,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-5-9(12)14-7(8)6-13-15/h4-6H,1-3H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDHAZZZONGZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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